

Spectroscopic Profile of Tris(3-aminopropyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(3-aminopropyl)amine*

Cat. No.: *B1583958*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Tris(3-aminopropyl)amine** (CAS No. 4963-47-7), a key building block in the synthesis of various macrocyclic compounds and functional materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, alongside experimental protocols.

Chemical Structure and Overview

Tris(3-aminopropyl)amine, also known as N',N'-bis(3-aminopropyl)propane-1,3-diamine, is a tetraamine featuring a central tertiary amine and three primary amine termini. Its unique structure makes it a valuable ligand in coordination chemistry and a versatile precursor in organic synthesis.

Figure 1: Chemical Structure of **Tris(3-aminopropyl)amine**.

Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **Tris(3-aminopropyl)amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for **Tris(3-aminopropyl)amine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Proposed Assignment
2.70	Triplet	6H	5.6	-CH ₂ -NH ₂ (c)
2.45	Triplet	6H	5.8	N-(CH ₂)- (a)
1.58	Quintet (tt)	6H	5.8, 5.6	-CH ₂ - (b)
1.42	Singlet (broad)	6H	-	-NH ₂

Solvent: CDCl_3

Note on ^1H NMR Assignments: The signal at 1.42 ppm, previously reported as a doublet, is assigned here as a broad singlet corresponding to the primary amine protons (-NH₂). The chemical shift of these protons can be variable and they often appear as a broad signal. The methylene group adjacent to the primary amine (-CH₂-NH₂) is assigned to the triplet at 2.70 ppm. The methylene group adjacent to the tertiary amine (N-CH₂-) is assigned to the triplet at 2.45 ppm. The central methylene group (-CH₂-) is assigned to the quintet (reported as a triplet of triplets) at 1.58 ppm.

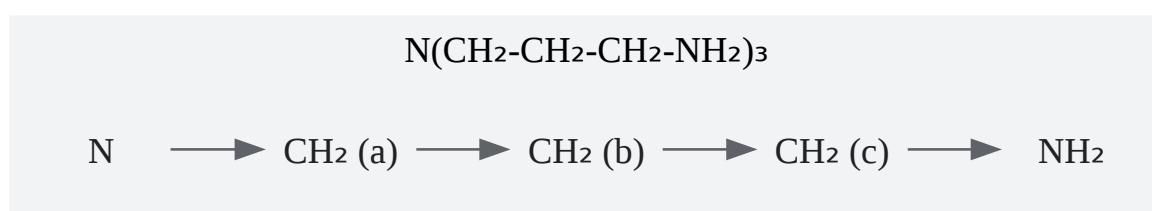

[Click to download full resolution via product page](#)

Figure 2: Proton Labeling for NMR Assignments.

Table 2: ^{13}C NMR Data for **Tris(3-aminopropyl)amine**

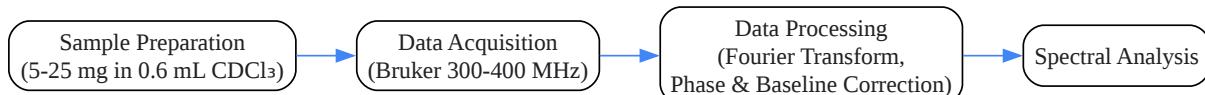
Chemical Shift (δ) ppm	Proposed Assignment
55.0 - 57.0	N-(CH ₂)- (a)
40.0 - 42.0	-CH ₂ -NH ₂ (c)
28.0 - 30.0	-CH ₂ - (b)

Solvent: CDCl₃. Note: Specific literature values for the ¹³C NMR of the neat compound are not readily available. The provided ranges are based on typical chemical shifts for similar aliphatic amines.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for **Tris(3-aminopropyl)amine**

Wavenumber (cm ⁻¹)	Intensity	Proposed Assignment
3346	Strong	N-H stretch (primary amine, asymmetric)
3288	Strong	N-H stretch (primary amine, symmetric)
2862	Medium	C-H stretch (aliphatic)
1575	Medium	N-H bend (primary amine)
1471	Medium	C-H bend (scissoring)
1315	Weak	C-N stretch
819	Broad, Strong	N-H wag (primary amine)

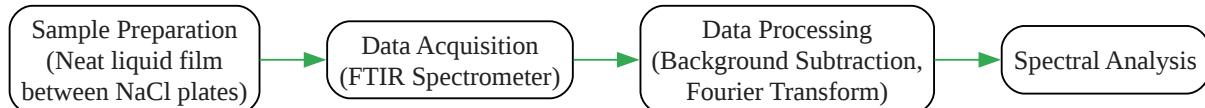

Sample Preparation: Neat liquid between NaCl plates.

The presence of two distinct bands in the N-H stretching region (3346 and 3288 cm⁻¹) is characteristic of a primary amine.[\[2\]](#) The other bands are consistent with the aliphatic amine structure of the molecule.[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the NMR and IR spectra of **Tris(3-aminopropyl)amine**.

NMR Spectroscopy Protocol



[Click to download full resolution via product page](#)

Figure 3: Workflow for NMR Spectroscopy.

- Sample Preparation: A sample of 5-25 mg of **Tris(3-aminopropyl)amine** is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 or 400 MHz for the ¹H nucleus.[4][5]
- Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C acquisitions. For ¹³C NMR, a higher number of scans may be required to achieve an adequate signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

[Click to download full resolution via product page](#)

Figure 4: Workflow for IR Spectroscopy.

- Sample Preparation: A small drop of neat **Tris(3-aminopropyl)amine** is placed on the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second plate is carefully placed on top to create a thin liquid film.[4]
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired over the range of approximately 4000-600 cm⁻¹.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum, and the resulting interferogram is converted to a transmittance or absorbance spectrum via a Fourier transform.

Safety Information

Tris(3-aminopropyl)amine is a corrosive substance that can cause severe skin burns and eye damage.[4][6][7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

This document serves as a guide and should be supplemented with further experimental verification for critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. TRIS(3-AMINOPROPYL)AMINE | 4963-47-7 [chemicalbook.com]
- 4. Tris(3-aminopropyl)amine | C9H24N4 | CID 547030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts [mdpi.com]
- 6. トリス(3-アミノプロピル)アミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Tris(3-aminopropyl)amine | 4963-47-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Tris(3-aminopropyl)amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583958#spectroscopic-data-of-tris-3-aminopropyl-amine-nmr-ir\]](https://www.benchchem.com/product/b1583958#spectroscopic-data-of-tris-3-aminopropyl-amine-nmr-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

